
(Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium is a chemical compound with the molecular formula C7H15O4P It is known for its unique structure, which includes both ethoxymethyl and 2-ethoxy-2-oxoethyl groups attached to an oxophosphanium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium typically involves the reaction of ethoxymethylphosphine with 2-ethoxy-2-oxoethyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
(Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used.
科学研究应用
(Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Its unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
- 2-Ethoxy-2-oxoethyl ethyl methylenemalonate
Uniqueness
(Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium is unique due to its combination of ethoxymethyl and 2-ethoxy-2-oxoethyl groups, which confer specific reactivity and properties. This makes it distinct from other similar compounds that may only contain one of these functional groups.
属性
CAS 编号 |
18359-00-7 |
|---|---|
分子式 |
C7H14O4P+ |
分子量 |
193.16 g/mol |
IUPAC 名称 |
ethoxymethyl-(2-ethoxy-2-oxoethyl)-oxophosphanium |
InChI |
InChI=1S/C7H14O4P/c1-3-10-6-12(9)5-7(8)11-4-2/h3-6H2,1-2H3/q+1 |
InChI 键 |
YRLMVFKIAVZPQZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC[P+](=O)CC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
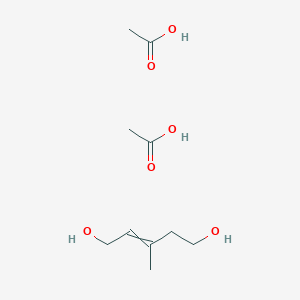
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
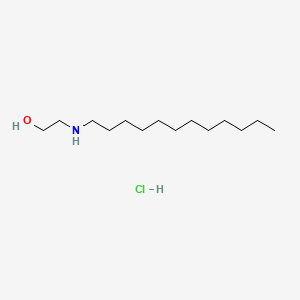
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)

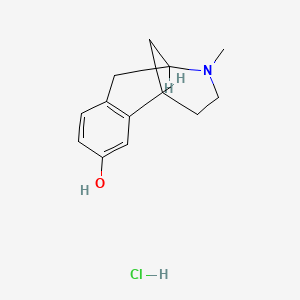
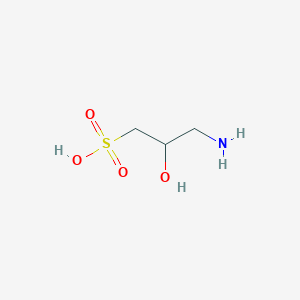
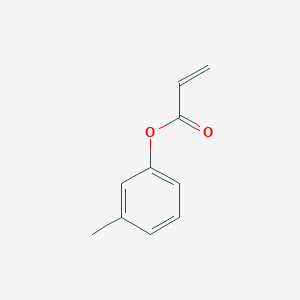

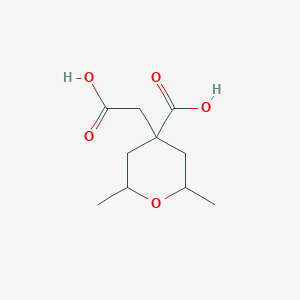
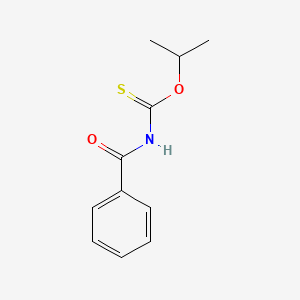
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)
